2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester

Description

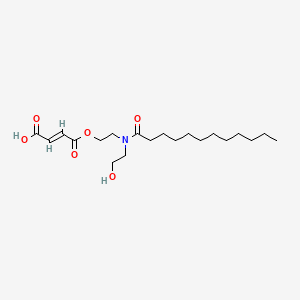

The compound 2-Butenedioic acid (Z)-, mono[2-[(1-oxododecyl)amino]ethyl] ester (CAS: 5877-44-1) is a maleic acid derivative featuring a complex ester-amide hybrid structure. Its molecular architecture includes:

- A Z-configured butenedioic acid backbone (maleic acid), contributing to its acidity and reactivity.

- A 1-oxododecyl (lauroyl) group linked via an aminoethyl ester, imparting lipophilicity due to the 12-carbon alkyl chain.

- A 2-hydroxyethyl substituent on the amino group, enhancing solubility in polar solvents.

Properties

CAS No. |

125249-21-0 |

|---|---|

Molecular Formula |

C20H35NO6 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(E)-4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C20H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(14-16-22)15-17-27-20(26)13-12-19(24)25/h12-13,22H,2-11,14-17H2,1H3,(H,24,25)/b13-12+ |

InChI Key |

SQGMFSAKPPEVLW-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester typically involves the esterification of butenedioic acid with an appropriate hydroxyethyl amine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long dodecyl chain can interact with lipid membranes, enhancing its permeability and bioavailability. The amide bond provides stability to the compound, allowing it to maintain its structure under physiological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 5877-44-1 with structurally analogous 2-butenodioic acid esters, emphasizing substituent effects on properties and applications:

Key Observations:

Lipophilicity and Alkyl Chain Length The target compound’s lauroyl group (C12) enhances hydrophobicity compared to shorter-chain analogs like 10099-72-6 (CAS: 10099-72-6), which has a hydrophilic diethylene glycol chain . This difference impacts solubility: 5877-44-1 is more suited for non-aqueous systems, whereas 10099-72-6 may act as a co-solvent. The dodecyloxy-triethylene glycol derivative (66104-67-4) balances lipophilicity and hydrophilicity, making it effective in detergent formulations .

Reactivity and Functional Groups The acrylate-containing 19201-36-6 (CAS: 19201-36-6) is reactive in polymerization, unlike the target compound, which lacks unsaturated groups beyond the maleate backbone .

Regulatory and Environmental Profiles

Biological Activity

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, also known as a derivative of maleic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and biotechnology.

- Chemical Formula : C₁₄H₂₅N₁O₄

- Molecular Weight : 271.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group facilitates membrane penetration, while the amino group can form hydrogen bonds with cellular receptors. This interaction can modulate various signaling pathways, potentially leading to:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines.

- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study conducted on macrophage cell lines demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent. -

Antioxidant Evaluation :

In vitro assays using DPPH radical scavenging showed that this compound effectively neutralizes free radicals, suggesting its utility in formulations aimed at reducing oxidative stress. -

Antimicrobial Testing :

The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability, showcasing its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Structural modifications have been shown to improve solubility and bioavailability, which are critical for therapeutic applications.

Table 2: Comparative Studies on Structural Variants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.